molecular formula C13H14ClNO4S B2869718 2-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide CAS No. 1421498-52-3

2-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide

Cat. No.: B2869718
CAS No.: 1421498-52-3
M. Wt: 315.77
InChI Key: QTPQYCPAGJOIFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide is a chemical compound with potential applications in various scientific fields. This compound features a chloro group, a furan ring, a hydroxypropyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the furan-2-yl moiety. One common approach is the reaction of furan with appropriate reagents to introduce the hydroxypropyl group. Subsequent chlorination and sulfonamide formation steps are then carried out to complete the synthesis.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and maintain consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or other strong bases.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound may include its use as a probe or inhibitor in biochemical studies. Its interaction with specific enzymes or receptors can provide insights into biological processes.

Medicine: In the medical field, this compound may have potential as a therapeutic agent. Its ability to modulate biological pathways can be explored for the development of new drugs.

Industry: Industrially, this compound can be used in the production of materials, such as polymers or coatings, where its chemical properties are advantageous.

Mechanism of Action

The mechanism by which 2-chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2-Chloro-N-(3-cyano-4,6-dihydro-4,4,6,6-tetramethylthieno[2,3-c]furan-2-yl)acetamide

  • N-Substituted 2-(2-chloroacetamido)-3-(furan-2-yl)propanamides

Uniqueness: 2-Chloro-N-(3-(furan-2-yl)-3-hydroxypropyl)benzenesulfonamide stands out due to its specific combination of functional groups, which can impart unique chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

2-chloro-N-[3-(furan-2-yl)-3-hydroxypropyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO4S/c14-10-4-1-2-6-13(10)20(17,18)15-8-7-11(16)12-5-3-9-19-12/h1-6,9,11,15-16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPQYCPAGJOIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCCC(C2=CC=CO2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.